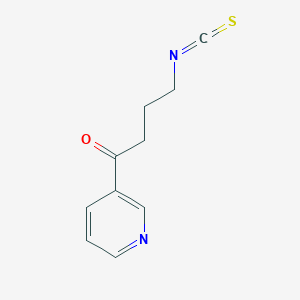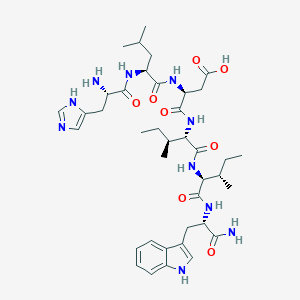
Endothelin (16-21) amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endothelin (16-21) amide is a peptide that plays a crucial role in various physiological and pathological processes. It is a potent vasoconstrictor and has been implicated in the development of cardiovascular diseases, such as hypertension and heart failure. In recent years, there has been a growing interest in the synthesis and study of this peptide due to its potential therapeutic applications.
Mécanisme D'action
Endothelin (Endothelin (16-21) amide) amide exerts its effects by binding to endothelin receptors, which are G protein-coupled receptors expressed on various cell types, including vascular smooth muscle cells and cardiomyocytes. Binding of endothelin (Endothelin (16-21) amide) amide to its receptor leads to activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, ultimately resulting in vasoconstriction and other physiological effects.
Effets Biochimiques Et Physiologiques
Endothelin (Endothelin (16-21) amide) amide has been shown to have a variety of biochemical and physiological effects, including vasoconstriction, pro-inflammatory effects, and modulation of ion channels. In addition, it has been shown to modulate the activity of various enzymes, including nitric oxide synthase and angiotensin-converting enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using endothelin (Endothelin (16-21) amide) amide in laboratory experiments is its potent vasoconstrictor activity, which allows for the study of vascular tone and blood pressure regulation. However, one limitation is its potential toxicity, as high concentrations of the peptide can lead to tissue damage and cell death.
Orientations Futures
There are several future directions for research on endothelin (Endothelin (16-21) amide) amide. One area of interest is the development of novel therapeutic agents that target the endothelin system for the treatment of cardiovascular diseases. Additionally, there is a need for further elucidation of the molecular mechanisms underlying the effects of endothelin (Endothelin (16-21) amide) amide, particularly with regard to its pro-inflammatory effects and modulation of ion channels. Finally, there is a need for further investigation into the potential toxicity of the peptide and its effects on various cell types.
Méthodes De Synthèse
The synthesis of endothelin (Endothelin (16-21) amide) amide involves several steps, including solid-phase peptide synthesis, purification, and characterization. The peptide is typically synthesized using Fmoc-based chemistry, which involves the sequential coupling of protected amino acids onto a solid support. After completion of the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The identity and purity of the peptide are confirmed using mass spectrometry and analytical HPLC.
Applications De Recherche Scientifique
Endothelin (Endothelin (16-21) amide) amide has been extensively studied in the context of cardiovascular diseases. It has been shown to play a critical role in regulating vascular tone and blood pressure, and its dysregulation has been implicated in the development of hypertension and heart failure. Additionally, endothelin (Endothelin (16-21) amide) amide has been shown to have pro-inflammatory effects and may contribute to the pathogenesis of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
Numéro CAS |
122855-39-4 |
|---|---|
Nom du produit |
Endothelin (16-21) amide |
Formule moléculaire |
C39H58N10O8 |
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 |
Clé InChI |
FWVZHRHXIMSTNH-IVGDYKFASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |
Autres numéros CAS |
122855-39-4 |
Séquence |
HLDIIW |
Synonymes |
endothelin (16-21) amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



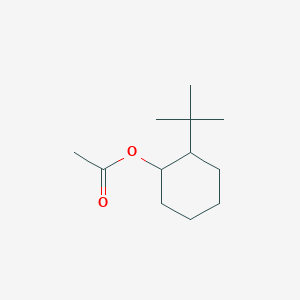
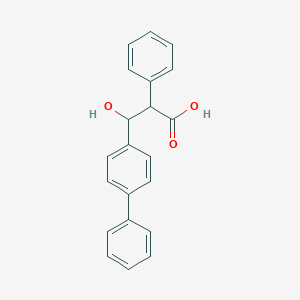
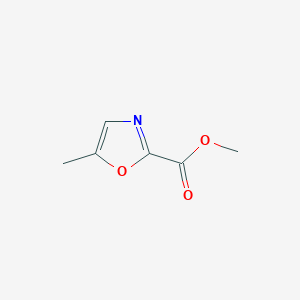
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
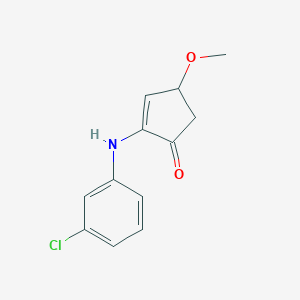
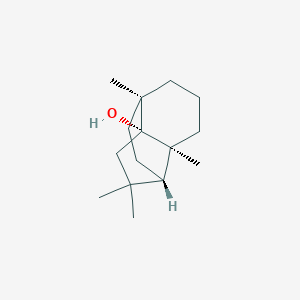
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
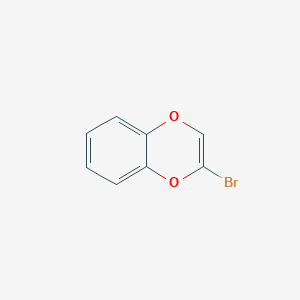
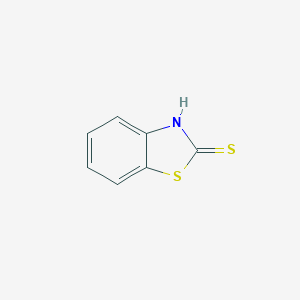
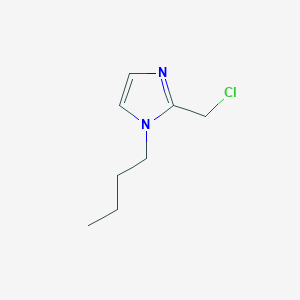

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
